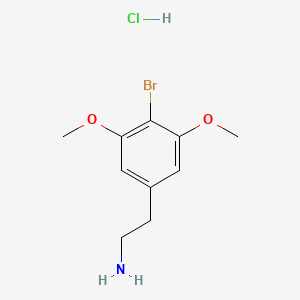

2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride, also known as 2C-B, is a synthetic compound belonging to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1974. This compound is primarily known for its psychoactive properties and has been used both recreationally and in scientific research .

作用机制

Target of Action

The primary targets of 2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of mood, cognition, learning, memory, and numerous physiological processes .

Mode of Action

This compound interacts with its targets by acting as a partial agonist This partial activation can lead to changes in the cell’s function, affecting various physiological and psychological processes .

Biochemical Pathways

Given its interaction with serotonin receptors, it is likely that it impacts the serotonergic pathways in the brain . These pathways are involved in mood regulation, sleep, appetite, and other functions .

Result of Action

It is known to produce analgesia, numbness, and reduction of physical feeling . It also induces behavioral, neurochemical, and electrophysiological changes similar to other psychedelics, entactogens, and stimulants .

生化分析

Biochemical Properties

2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride is known to avidly bind and activate serotonin receptors . It has a Ki value of 2.2 and 2.8 nM for 5-HT2A and 5-HT2C receptors, respectively .

Cellular Effects

The compound is known to have effects on various types of cells and cellular processes. It is known to interact with 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A in humans . The specific effects of this compound on cell signaling pathways, gene expression, and cellular metabolism are not fully characterized .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and soluble in water .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride typically begins with 2,5-dimethoxybenzaldehyde. The key steps involve:

Reduction: Reduction of the resulting bromo compound to form the corresponding alcohol.

Amination: Conversion of the alcohol to the amine through reductive amination.

Industrial Production Methods

Industrial production methods for this compound are not widely documented due to its classification as a controlled substance in many countries. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

化学反应分析

Types of Reactions

2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride undergoes several types of chemical reactions:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Can be reduced to form the corresponding alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the aromatic ring .

科学研究应用

2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride has several scientific research applications:

Chemistry: Used as a model compound to study the effects of substituents on the reactivity of phenethylamines.

Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.

Medicine: Explored for potential therapeutic uses in psychotherapy and treatment of certain mental health conditions.

相似化合物的比较

Similar Compounds

2C-I (2-(4-Iodo-2,5-dimethoxyphenyl)ethanamine): Similar structure but with an iodine atom instead of bromine.

2C-E (2-(4-Ethyl-2,5-dimethoxyphenyl)ethanamine): Similar structure but with an ethyl group instead of bromine.

2C-T-2 (2-(4-Ethylthio-2,5-dimethoxyphenyl)ethanamine): Similar structure but with an ethylthio group instead of bromine.

Uniqueness

2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenethylamines. Its combination of bromine and methoxy groups contributes to its unique interaction with serotonin receptors and its psychoactive effects .

生物活性

2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride, commonly referred to as a phenethylamine derivative, has garnered attention due to its potential biological activities, particularly its interaction with serotonin receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C11H16BrN1O2·HCl

- Molecular Weight : 292.62 g/mol

- CAS Number : 61367-72-4

The presence of bromine and methoxy groups significantly influences its pharmacological profile, particularly its interaction with serotonin receptors.

Target Receptors

The primary biological activity of 2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine is attributed to its action on serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. Research indicates that this compound acts as a partial agonist at these sites, modulating serotonergic signaling pathways that are crucial for various physiological processes.

Pharmacodynamics

- Agonist Activity : The compound exhibits agonistic properties at the 5-HT2A receptor, which is associated with mood regulation and cognitive functions.

- Antagonist Activity : It also shows antagonistic effects at the 5-HT2C receptor, indicating a complex interaction that could lead to varied psychotropic effects.

Metabolic Pathways

The metabolism of 2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine involves several key pathways:

- Oxidative Deamination : This process leads to the formation of metabolites such as 4-bromo-2-hydroxy-5-methoxyphenethylamine.

- Demethylation : Further metabolic transformations can yield additional active metabolites that may contribute to the overall pharmacological profile.

Table 1 summarizes the main metabolic pathways and their corresponding metabolites.

| Metabolic Pathway | Major Metabolites |

|---|---|

| Oxidative Deamination | 4-Bromo-2-hydroxy-5-methoxyphenethylamine |

| Demethylation | 4-Bromo-2,5-dimethoxyphenethylamine derivatives |

Clinical Observations

A study investigating the effects of similar compounds highlighted the potential for abuse and psychoactive effects associated with phenethylamines. The findings suggested that compounds like 2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine could lead to significant alterations in mood and perception when administered in various dosages.

In Vitro Studies

Research conducted on Xenopus laevis oocytes demonstrated that this compound effectively blocked serotonin-induced currents at the 5-HT2A receptor while showing minimal activity at the 5-HT2C receptor. This selectivity underscores its potential therapeutic applications in treating mood disorders without overstimulation of serotonergic pathways associated with anxiety.

属性

IUPAC Name |

2-(4-bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2.ClH/c1-13-8-5-7(3-4-12)6-9(14-2)10(8)11;/h5-6H,3-4,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAZQHQOCIXVGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。